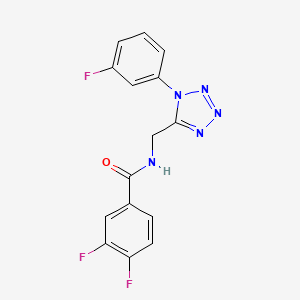
3,4-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,4-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H10F3N5O and its molecular weight is 333.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,4-Difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, with the CAS number 921075-81-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of this compound is C15H10F3N5O, and it has a molecular weight of 333.27 g/mol. The structure features a benzamide core substituted with fluorine atoms and a tetrazole moiety, which are critical for its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The tetrazole ring is known to enhance binding affinity to various proteins, while the fluorinated phenyl group contributes to increased lipophilicity and cellular permeability.
Antitumor Activity
Recent studies have shown that compounds containing tetrazole moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The IC50 values for related compounds have been reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 |
| Compound B | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| This compound | MCF7 (breast cancer) | TBD |
These results indicate that the presence of the tetrazole ring is essential for enhancing cytotoxicity against these cell lines.
Mechanistic Studies
Mechanistic studies utilizing molecular dynamics simulations have indicated that the compound interacts with target proteins primarily through hydrophobic contacts and limited hydrogen bonding. This interaction profile suggests that the compound may inhibit specific pathways involved in cancer cell proliferation and survival.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds highlights several key features that influence biological activity:
- Fluorination : The presence of fluorine atoms enhances metabolic stability and binding affinity.
- Tetrazole Moiety : Essential for cytotoxic activity; modifications to this part of the molecule can significantly alter efficacy.
- Substituent Positioning : The position of substituents on the benzamide ring affects both potency and selectivity against different cancer cell lines.
Case Studies
A notable case study involved the evaluation of a series of benzamides with tetrazole substitutions in a panel of cancer cell lines. The study revealed that compounds with specific electron-donating groups at strategic positions exhibited enhanced activity compared to their unsubstituted counterparts.
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-10-2-1-3-11(7-10)23-14(20-21-22-23)8-19-15(24)9-4-5-12(17)13(18)6-9/h1-7H,8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPBIWZFONZYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














